μ-Opioid Receptor (MOR) Binding Affinity: Chloro-Methoxy Substitution Pattern Confers Moderate Affinity vs. Inactive Unsubstituted Analogs
4-(6-Chloro-2-methoxypyrimidin-4-YL)morpholine demonstrates measurable binding to the recombinant human μ-opioid receptor (MOR) with an IC50 of 251 nM in a radioligand displacement assay using [3H]DAMGO [1]. In contrast, the unsubstituted parent analog 4-(4-pyrimidinyl)morpholine (CAS 706748-29-0) and 4-(2-pyrimidinyl)morpholine (CAS 57356-66-8) lack this 2-methoxy-6-chloro substitution pattern and have not been reported to exhibit any MOR binding activity in public databases. This differential binding profile indicates that the specific chloro-methoxy substitution is a critical determinant of GPCR target engagement within this chemotype.
| Evidence Dimension | μ-Opioid Receptor (MOR) Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 251 nM |
| Comparator Or Baseline | Unsubstituted morpholinopyrimidine analogs (e.g., 4-(4-pyrimidinyl)morpholine) — no reported MOR activity |
| Quantified Difference | Target compound shows measurable affinity (251 nM) vs. baseline inactivity for unsubstituted analogs |
| Conditions | Displacement of [3H]DAMGO from recombinant human MOR; 120 min incubation; scintillation counting |
Why This Matters
This quantitative binding data establishes that the 6-chloro-2-methoxypyrimidine substitution pattern is not merely a synthetic convenience but directly imparts biological activity, justifying selection over unsubstituted pyrimidinyl morpholines for MOR-targeted research programs.
- [1] BindingDB BDBM50544378 (CHEMBL4639111). Affinity Data: IC50 251 nM. Displacement of [3H]DAMGO from recombinant human MOR. BindingDB.org. View Source
